molecular formula C19H23BrN6O2 B2921257 7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione CAS No. 878432-15-6

7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione

Cat. No. B2921257
CAS RN: 878432-15-6
M. Wt: 447.337
InChI Key: CXQIGSXJHOOMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione” is a chemical compound that is available for scientific research needs . It is also known by the registry number ZINC000009546473 .

Scientific Research Applications

Pharmacology

In pharmacology, this compound’s structure suggests it could be influential in the development of new medications. The piperazine ring, a common feature in this compound, is known for its presence in drugs that treat a wide range of conditions, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, derivatives of this compound could potentially be used in treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of Mannich bases, which are useful intermediates in the synthesis of various biologically active molecules . Its structural components, such as the bromophenyl group, can be utilized in cross-coupling reactions, a valuable method in constructing complex organic compounds.

Chemical Synthesis

In chemical synthesis, this compound can be involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . The versatility of the piperazine ring allows for modifications that can lead to the creation of compounds with desired pharmacokinetic properties.

Antibacterial Research

The compound has shown promise in antibacterial research. New derivatives of 1,2,4-triazole with a piperazine moiety, similar to this compound, have exhibited good antibacterial activity . This suggests potential for the compound to be used as a framework for developing new antibacterial agents.

Agrochemicals

In the field of agrochemicals, compounds containing the piperazine ring are often explored for their potential as pesticides or herbicides . The structural motif of piperazine is known to positively influence the activity of agrochemicals, making it a valuable component in this field.

Biotechnology

In biotechnology, this compound could be used in the design of molecular probes or as a part of a larger molecular assembly for biosensors . Its ability to bind with various biological targets can be harnessed to develop tools for detecting or measuring biological processes.

properties

IUPAC Name

7-[(4-bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQIGSXJHOOMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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